3-(2-Methoxy-5-nitrophenoxy)azetidine

Description

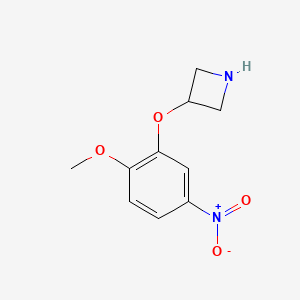

3-(2-Methoxy-5-nitrophenoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-methoxy-5-nitrophenoxy group. Azetidines are known for their ring strain due to the small cyclic structure, which can enhance reactivity and influence physical properties such as solubility and thermal stability .

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

3-(2-methoxy-5-nitrophenoxy)azetidine |

InChI |

InChI=1S/C10H12N2O4/c1-15-9-3-2-7(12(13)14)4-10(9)16-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 |

InChI Key |

OHGZPRUPGIUOOI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-nitrophenoxy)azetidine typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxy-5-nitrophenol and azetidine.

Reaction Conditions: The phenol group of 2-methoxy-5-nitrophenol is activated using a suitable base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF).

Coupling Reaction: The activated phenol is then reacted with azetidine under controlled temperature conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as precise temperature control and efficient mixing.

Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-nitrophenoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in acidic medium.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.

Major Products

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of azetidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Methoxy-5-nitrophenoxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-5-nitrophenoxy)azetidine exerts its effects depends on its interaction with molecular targets. The azetidine ring and nitrophenoxy group can interact with enzymes, receptors, or other proteins, leading to changes in biological activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues: Azetidine vs. Piperidine Derivatives

A key structural analogue is 3-(2-Methoxy-5-nitrophenoxy)piperidine (CAS: 946759-48-4), which replaces the azetidine ring with a six-membered piperidine ring.

Key Differences :

- Applications : Piperidine derivatives are common in pharmaceuticals due to their structural similarity to bioactive alkaloids, whereas azetidines are explored in materials science (e.g., energetic plasticizers) .

Functionalized Azetidine Derivatives

1-Azetidinecarboxylic acid, 3-(2-methoxy-5-nitrophenoxy)-, 1,1-dimethylethyl ester (CAS: 884342-66-9) introduces a tert-butyl ester group to the azetidine core:

| Property | Target Azetidine* | Azetidine Ester Derivative |

|---|---|---|

| Molecular Formula | C10H12N2O4* | C15H20N2O6 |

| Molar Mass (g/mol) | ~224.22* | 324.33 |

| Functional Groups | Free amine | Tert-butyl ester, carboxylic acid |

Key Differences :

- Solubility/Stability : The ester group in the derivative likely improves lipophilicity and stability, making it more suitable for synthetic intermediates or prodrugs.

- Synthetic Utility : The tert-butyl ester acts as a protecting group, facilitating selective modifications during synthesis .

Substituent Variations in Azetidine Analogues

Compounds like Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl () highlight the impact of substituent changes:

| Property | Target Azetidine* | 4-Fluorophenyl Azetidine |

|---|---|---|

| Substituents | Nitro, methoxy | 4-Fluorophenyl, methyl ester |

| Electronic Effects | Electron-withdrawing (nitro) | Electron-withdrawing (F), moderate (ester) |

Key Differences :

- Electronic Profile : The nitro group in the target compound enhances electrophilicity, whereas the fluorophenyl group may improve bioavailability via increased lipophilicity.

- Applications : Fluorophenyl azetidines are often explored in drug discovery, whereas nitro-substituted derivatives may have niche roles in explosives or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.